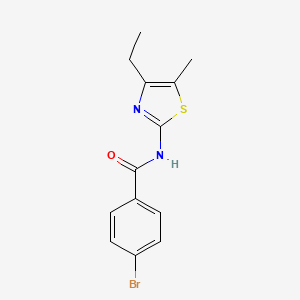![molecular formula C14H21N3O2 B7559955 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid is a chemical compound with potential applications in the field of scientific research. It is a piperidine derivative that has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid involves binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including the regulation of ion channels and calcium signaling. It has also been found to affect the release of neurotransmitters such as dopamine and serotonin. The exact mechanism of action is still being studied, but it is believed to involve the modulation of protein-protein interactions within the sigma-1 receptor complex.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which could have potential applications in the treatment of depression and other mood disorders. It has also been found to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool compound for studying the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research involving 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid. One direction is to further study its mechanism of action and its effects on various cellular processes. Another direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Finally, there is a need to develop new methods for synthesizing this compound that are more efficient and cost-effective.
合成法
The synthesis of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid has been achieved using different methods. One of the most common methods involves the reaction between 6-ethyl-4-pyrimidinamine and 1-bromo-4-(2,2,2-trifluoroethoxy)butane in the presence of a palladium catalyst. Another method involves the reaction between 6-ethyl-4-pyrimidinamine and 4-bromobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Both methods have been found to yield the desired product in good yields.
科学的研究の応用
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes including ion channel regulation, calcium signaling, and neurotransmitter release. The sigma-1 receptor has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound could be used as a tool compound to study the role of the sigma-1 receptor in these disorders.
特性
IUPAC Name |
3-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-12-9-13(16-10-15-12)17-7-5-11(6-8-17)3-4-14(18)19/h9-11H,2-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHFXNTYWKOJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)


![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
